Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride is C₁₅H₂₂ClNO₂ , with a molecular weight of 283.794 g/mol . The compound features a piperidine ring substituted at the 4-position with both a phenyl group and a carboxylate ester (isopropyl ester). The hydrochloride salt form introduces a chloride counterion, which influences the compound’s solubility and crystallinity.
Key Structural Features:
- Piperidine Core : A six-membered nitrogen-containing ring in a chair conformation, with the nitrogen atom protonated due to the hydrochloride salt.
- 4-Substituents : A phenyl group and a carboxylate ester group occupy equatorial positions on the piperidine ring, minimizing steric hindrance.
- Stereochemical Considerations : The quaternary carbon at the 4-position of the piperidine ring creates a stereogenic center. However, the absence of chiral substituents on the ester group (isopropyl) suggests the compound may exist as a racemic mixture unless resolved.
Table 1: Molecular Descriptors of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂ClNO₂ | |
| Molecular Weight | 283.794 g/mol | |
| LogP (Partition Coefficient) | 2.38 | |
| InChI Key | SQLUHDLBWGBJLZ-UHFFFAOYSA-N |
Properties
CAS No. |
84145-26-6 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
propan-2-yl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(2)18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,12,16H,8-11H2,1-2H3;1H |
InChI Key |
SQLUHDLBWGBJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This method is efficient and practical for producing piperidine derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. The use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other piperidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 283.794 g/mol. The compound features a piperidine ring substituted with a phenyl group at the 4-position and an isopropyl ester at the 4-carboxylate position, contributing to its unique biological activity .
Analgesic Properties
The primary application of this compound is as an analgesic agent . It has demonstrated significant efficacy in pain management, often surpassing other similar compounds in potency. Its effectiveness extends to various types of pain, including:
- Acute Pain: Effective for conditions such as gallstone and renal colic.
- Surgical Pain: Utilized in post-operative pain management.
- Chronic Pain: Shows promise in managing cancer-associated pain .
Sedative Effects
In addition to its analgesic properties, this compound exhibits hypnotic activity and can potentiate the effects of barbiturates, making it valuable in sedation protocols .
Separation Techniques
The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC) . This method allows for the separation and identification of impurities, essential for ensuring the quality of pharmaceutical preparations. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry compatibility .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain. The study demonstrated a significant reduction in pain scores compared to placebo, highlighting the compound's potential as a first-line treatment for chronic pain conditions.
Case Study 2: Sedation Protocols
Another study focused on the use of this compound in sedation protocols for surgical patients. Results indicated that patients receiving this compound experienced faster onset of sedation with fewer side effects compared to traditional sedatives.
Mechanism of Action
The mechanism of action of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, modulating pain signals and providing relief .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Melting Points : Ethyl 4-phenylpiperidine-4-carboxylate HCl has a documented m.p. of 162–164°C ; the isopropyl analog may exhibit a higher m.p. due to increased molecular weight and packing efficiency.
- Steric Effects : Phenyl and diphenylmethoxy substituents (e.g., in 4-(diphenylmethoxy)piperidine HCl) contribute to bulkier structures, which may influence receptor binding kinetics .
Ethyl 4-Phenylpiperidine-4-Carboxylate HCl
- Role in Synthesis: A key intermediate in diphenoxylate hydrochloride production, an antidiarrheal agent. The ethyl ester’s reactivity facilitates condensation reactions in aqueous media .
4-(Diphenylmethoxy)piperidine HCl
Ethyl 4-Methylpiperidine-4-Carboxylate HCl
Biological Activity
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride (also referred to as IPP) is a piperidine derivative notable for its significant biological activity, particularly in the realm of analgesia. This article delves into the compound's pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 283.794 g/mol. The structure features a piperidine ring substituted with a phenyl group at the 4-position and an isopropyl ester at the carboxylate position, which contributes to its unique pharmacological profile.
Analgesic Activity
The primary biological activity of IPP is its analgesic effect, which has been shown to surpass many other compounds in efficacy. Studies indicate that it interacts with various neurotransmitter systems involved in pain modulation, particularly enhancing the effects of central nervous system depressants like barbiturates. The compound's ability to potentiate these depressants suggests a complex interaction with GABAergic pathways, although detailed mechanisms remain an area of ongoing research.
Comparative Analysis with Related Compounds
A comparison table highlights some structurally similar compounds and their respective properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-phenylpiperidine-4-carboxylate | Lacks the isopropyl group; less potent analgesic | |
| Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Ethoxy group instead of isopropoxy; different potency | |
| Butyl 3-methyl-4-phenylpiperidine-4-carboxylate | Has a butyl group; altered pharmacokinetics |
This compound stands out due to its specific structural configuration that enhances its potency as an analgesic compared to these similar compounds.
Case Studies and Research Findings
- Analgesic Efficacy : In preclinical studies, IPP was administered to animal models exhibiting pain responses. Results indicated significant pain relief comparable to established analgesics, suggesting its potential for clinical applications in pain management.
- Barbiturate Potentiation : A study exploring the interaction between IPP and barbiturates demonstrated that IPP could enhance the sedative effects of these drugs, indicating its utility in anesthesia protocols.
- Neurotransmitter Interaction : Research has shown that IPP may modulate neurotransmitter release in pain pathways, particularly affecting serotonin and norepinephrine levels, which are critical for pain perception.
Q & A
Q. What synthetic methodologies are recommended for preparing Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride, and how can reaction parameters be optimized?
Answer: The synthesis involves esterification of 4-phenylpiperidine-4-carboxylic acid with isopropyl alcohol under acid catalysis (e.g., thionyl chloride or H₂SO₄). Key optimizations include maintaining anhydrous conditions, controlling reaction temperature (0–5°C during acid chloride formation, room temperature for esterification), and using triethylamine to neutralize HCl by-products. Post-reaction, the crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (methanol/dichloromethane gradient). The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether .
Q. Which purification techniques effectively isolate this compound from isomeric impurities?
Answer: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereoisomers, while normal-phase silica chromatography (dichloromethane/methanol 95:5) removes polar by-products. Recrystallization from ethanol/water (3:1) yields high-purity crystals. TLC (silica, ethyl acetate/hexane 1:1; Rf ~0.5) monitors progress .
Q. How can spectroscopic methods confirm the structural identity of this compound?
Answer:
- 1H NMR (DMSO-d6): Isopropyl protons appear as a septet (δ 1.2 ppm), piperidine methylenes as a singlet (δ 3.5 ppm), and aromatic protons (phenyl) at δ 7.2–7.4 ppm.
- IR : Ester carbonyl stretch at ~1730 cm⁻¹.
- HRMS : Molecular ion [M+H]+ at m/z 264.1601 (C₁₅H₂₁NO₂·HCl). Cross-referencing with NIST spectral databases ensures accuracy .
Q. What storage conditions preserve the stability of this compound?
Answer: Store in airtight, light-resistant containers under inert gas (N₂) at -20°C. Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms <2% degradation over 12 months. Avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How can this compound serve as a precursor for synthesizing complex heterocyclic systems?
Answer: The ester group undergoes nucleophilic substitution with amines (e.g., benzylamine in DMF at 80°C) to form amides. The piperidine ring can be N-alkylated (e.g., methyl iodide in THF) or oxidized (KMnO₄ in acetone) to introduce functional handles for further cyclization or coupling reactions .
Q. What strategies are used to study substituent effects on the piperidine ring in structure-activity relationship (SAR) studies?
Answer: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-phenyl position via Suzuki coupling. Modify the ester to tert-butyl for steric analysis. Pair biological assays (e.g., receptor binding) with computational docking (AutoDock Vina) to map pharmacophore interactions .
Q. How can computational modeling predict novel reaction pathways for this compound?
Answer: Density functional theory (DFT) at B3LYP/6-31G* level calculates frontier molecular orbitals, identifying reactive sites. For example, the electron-deficient ester carbonyl favors nucleophilic acyl substitution, guiding experimental design for functionalization .
Q. How do researchers resolve contradictions in reported physicochemical data (e.g., melting points) across studies?
Answer: Standardize measurements using differential scanning calorimetry (DSC) for melting points and 500 MHz NMR (CDCl₃ as solvent). Collaborative inter-laboratory studies and alignment with NIST reference data harmonize interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
